(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate
Overview
Description
The compound “(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate” is a complex organic molecule. The notation (2S,3R,4R) indicates the configuration of the chiral centers in the molecule1. However, I couldn’t find a specific description for this exact compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for this exact compound. However, similar compounds have been synthesized using various methods such as aldol condensation2 and other complex organic reactions3.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The (2S,3R,4R) notation indicates the configuration of the chiral centers in the molecule1. However, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive analysis of the molecular structure.Chemical Reactions Analysis
I couldn’t find any specific chemical reactions involving this exact compound. However, similar compounds may undergo a variety of reactions depending on the conditions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. However, without more specific information or experimental data, it’s difficult to provide a comprehensive analysis of the physical and chemical properties of this compound4.Scientific Research Applications
Synthesis of Pyrazole Derivatives :Substituted 3-hydroxypyrazoles, prepared from ethyl esters of substituted acetoacetic acids and hydrazine hydrate, were used to synthesize pyrazole derivatives. The molecular and crystal structure of one such derivative was determined through X-ray diffraction analysis (Rodinovskaya et al., 2003).
Production of 2-Oxotetrahydrofuran-3-acetic Acid :2-Oxotetrahydrofuran-3-acetic acid is produced by condensing ethylene oxide, ethyl sodiomalonate, and ethyl chloroacetate. This process involves hydrolysis and decarboxylation steps (McRae et al., 1943).
Study of Enoyl-CoA Hydratase Reaction :The stereospecificity of the enoyl-CoA hydratase reaction was investigated using tritiated 3-hydroxybutyric acid. This study helps in understanding the enzyme's specificity and reaction mechanism (Willadsen & Eggerer, 1975).
Analysis of Trifluoroacetic Acid Hydrate :Trifluoroacetic acid hydrate's crystal structure was analyzed, revealing a unique change from an ionic to a molecular crystal structure upon deuteration (Mootz & Schilling, 1992).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without more specific information or safety data, it’s difficult to provide a comprehensive analysis of the safety and hazards of this compound.
Future Directions
The future directions for research and development involving this compound would depend on its intended use and the results of preliminary studies. Unfortunately, I couldn’t find any specific information about future directions for this compound.
Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For a more detailed analysis, please consult a professional in the field.
properties
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFKVZHSFSFLPU-QGBSHYGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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